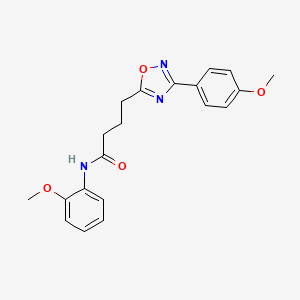
N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a heterocyclic compound that contains an oxadiazole ring and a butanamide moiety.
作用機序
The mechanism of action of MOB is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MOB has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
MOB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MOB can inhibit the production of prostaglandins, which are involved in the inflammatory response. MOB has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In animal studies, MOB has been shown to reduce inflammation and pain.
実験室実験の利点と制限
MOB has several advantages for lab experiments, including its high purity and stability. MOB is also relatively easy to synthesize, making it a cost-effective option for researchers. However, MOB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of MOB. One area of interest is the development of MOB-based fluorescent probes for the detection of metal ions. Another area of interest is the synthesis of MOB derivatives with improved solubility and bioavailability for use in medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of MOB and its potential applications in various fields.
Conclusion:
In conclusion, MOB is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use as a fluorescent probe and building block for the synthesis of organic semiconductors. While MOB has several advantages for lab experiments, including its high purity and stability, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand the potential of MOB in various fields and to develop improved MOB derivatives for use in medicinal chemistry.
合成法
The synthesis of MOB involves the condensation of 2-methoxybenzoyl chloride with 4-methoxyphenylhydrazine to form the intermediate, which is then reacted with ethyl 4-bromobutyrate to yield MOB. The reaction proceeds under mild reaction conditions and yields high purity MOB.
科学的研究の応用
MOB has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, MOB has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. MOB has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic semiconductors.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-15-12-10-14(11-13-15)20-22-19(27-23-20)9-5-8-18(24)21-16-6-3-4-7-17(16)26-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWGIUBUPPHPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)


![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)

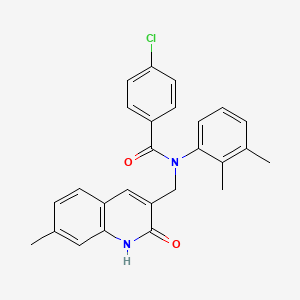
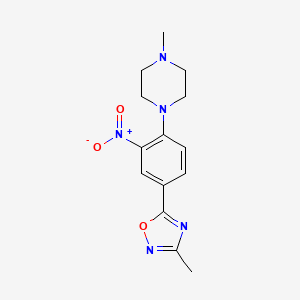
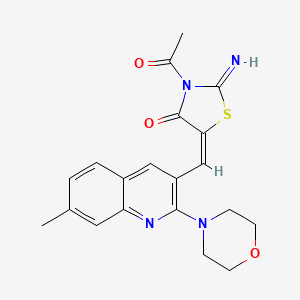
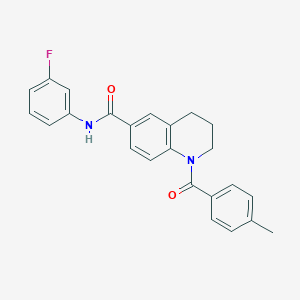

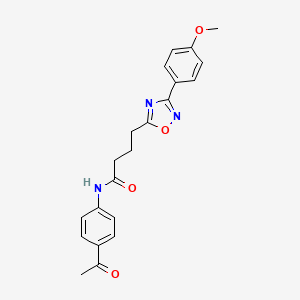
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7696800.png)
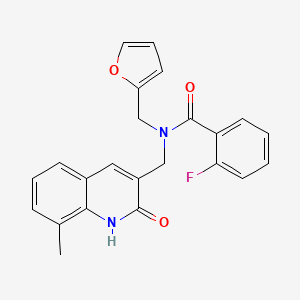
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)